This compound is derived from maltodextrins, which are polysaccharides produced from starch hydrolysis. The nitrophenyl group enhances its utility in biochemical assays, making it valuable in analytical chemistry and enzymology. Its classification falls under carbohydrates and more specifically as a glycoside, due to the glycosidic bond between the phenolic group and the sugar moiety.
The synthesis of 4-Nitrophenyl-alpha-D-maltopentaoside can be achieved through several methods:
The molecular structure of 4-Nitrophenyl-alpha-D-maltopentaoside consists of:
The presence of the nitrophenyl group imparts specific spectroscopic properties, making it detectable at certain wavelengths, which is useful in quantitative assays.
4-Nitrophenyl-alpha-D-maltopentaoside participates in various chemical reactions:
The mechanism of action for 4-Nitrophenyl-alpha-D-maltopentaoside primarily involves its role as a substrate for alpha-amylase:
4-Nitrophenyl-alpha-D-maltopentaoside has several significant applications:
4-Nitrophenyl-α-D-maltopentaoside (4-NP-G5) serves as a chromogenic substrate for detecting α-amylase activity due to its specific cleavage by endo-acting enzymes. The maltopentaose chain (five glucose units) provides optimal length for engagement with key subsites in the active cleft of α-amylases. Structural studies reveal that human pancreatic and salivary α-amylases hydrolyze the α-1,4-glycosidic bond between the second and third glucose units from the non-reducing end. The 4-nitrophenyl aglycone at the reducing end occupies the reducing-end subsite (+1 subsite), while the terminal glucose at the non-reducing end interacts with subsite −5 [4] [8].
Barley α-amylase AMY1 studies demonstrate that residues Arg183-Gly184-Tyr185 in the fourth β-α loop of the (β/α)8-barrel domain are critical for substrate binding. Mutation of Arg183 (e.g., to Ser or Thr) alters specificity toward maltooligosaccharides, confirming its role in stabilizing sugar rings at subsites +1 and +2 near the reducing end [7]. This subsite architecture ensures selective hydrolysis by α-amylases while resisting cleavage by exo-glycosidases.
Unmodified 4-NP-G5 is susceptible to degradation by exo-acting enzymes like α-glucosidase, which hydrolyzes terminal glucose units and releases free 4-nitrophenol—leading to false-positive signals in amylase assays. To enhance specificity, structural modifications focus on blocking the non-reducing end:
These modifications ensure that only endo-acting α-amylases cleave internal glycosidic bonds, releasing nitrophenyl-oligosaccharide fragments subsequently hydrolyzed by ancillary enzymes (e.g., α-glucosidase) to liberate detectable 4-nitrophenol [1] [9].
Beyond ethylidene and benzyl blockers, enzymatic and chemical syntheses yield derivatives with tailored properties:
Table 1: Modified Derivatives of 4-Nitrophenyl-α-D-maltopentaoside
Derivative | Modification Site | Function | Resistance to Exo-Enzymes |
---|---|---|---|
6^5-O-Benzyl-α-maltopentaoside | C6-OH (non-reducing end) | Blocks β-amylase/glucoamylase access | High |
4(5)-O-β-D-Galactosyl-maltopentaoside | Non-reducing end | Improves solubility; no amylase inhibition | Moderate |
Ethylidene-maltoheptaoside (EPS) | C4/C6 (non-reducing end) | Prevents α-glucosidase hydrolysis | High |
4-NP-α-D-maltopentaoside (native) | None | Baseline substrate | Low |
Kinetic parameters of 4-NP-G5 and analogs vary significantly based on chain length and modifications:
Table 2: Kinetic Parameters of Nitrophenyl Maltooligosaccharides with Human Pancreatic α-Amylase
Substrate | K~m~ (mM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (mM⁻¹s⁻¹) | Detection Limit |
---|---|---|---|---|
4-NP-α-D-maltopentaoside (4-NP-G5) | 0.42 | 210 | 500 | 0.33 pkat/mL |
4-NP-α-D-maltoheptaoside (4-NP-G7) | 0.18 | 185 | 1028 | 0.15 pkat/mL |
Ethylidene-G7 (EPS) | 0.21 | 74 | 352 | 0.40 pkat/mL |
6^5-O-Benzyl-maltopentaoside | 0.58 | 98 | 169 | 0.85 pkat/mL |
Table 1 summarizes key derivatives of 4-nitrophenyl-α-D-maltopentaoside and their resistance to exo-glycosidases. Table 2 compares kinetic efficiency and detection limits for amylase assays.
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